Ethyl propyl disulfide

Flavor Regulation GRAS Status Food Additive Compliance

Ethyl propyl disulfide (CAS 30453-31-7) is a volatile organosulfur compound of the dialkyldisulfide class, characterized by an alliaceous, garlic–onion odor profile. It is listed in the FDA's Substances Added to Food inventory (formerly EAFUS) for use as a flavoring agent or adjuvant, assigned FEMA GRAS number 4041 and JECFA number 1694.

Molecular Formula C5H12S2
Molecular Weight 136.3 g/mol
CAS No. 30453-31-7
Cat. No. B1581012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl propyl disulfide
CAS30453-31-7
Molecular FormulaC5H12S2
Molecular Weight136.3 g/mol
Structural Identifiers
SMILESCCCSSCC
InChIInChI=1S/C5H12S2/c1-3-5-7-6-4-2/h3-5H2,1-2H3
InChIKeySNGRPWPVGSSZGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Propyl Disulfide (CAS 30453-31-7): A GRAS Dialkyl Disulfide for Allium Flavor Profiling


Ethyl propyl disulfide (CAS 30453-31-7) is a volatile organosulfur compound of the dialkyldisulfide class, characterized by an alliaceous, garlic–onion odor profile . It is listed in the FDA's Substances Added to Food inventory (formerly EAFUS) for use as a flavoring agent or adjuvant, assigned FEMA GRAS number 4041 and JECFA number 1694 [1]. The compound is naturally present in Allium species, durian, and black cumin [2]. Its distinct asymmetric alkyl substitution (ethyl and propyl groups flanking the disulfide bond) distinguishes it from symmetric homologs like dipropyl disulfide or diethyl disulfide, offering a unique sensory fingerprint within flavor and fragrance formulations.

Why Ethyl Propyl Disulfide (CAS 30453-31-7) Cannot Be Replaced by Generic Dialkyl Disulfides


Within the dialkyldisulfide class, subtle variations in alkyl chain length and symmetry profoundly influence both odor character and perceived intensity. Sensory studies demonstrate that structurally similar disulfides exhibit odor detection thresholds differing by more than an order of magnitude [1], while each imparts distinct top notes—from the burnt green onion of dipropyl disulfide to the pungent sweetness of diallyl disulfide [2]. Substituting ethyl propyl disulfide with a structurally adjacent analog would therefore alter not only the quantitative potency of the alliaceous character but also the specific qualitative flavor nuance, leading to a detectable shift in the final product's sensory profile that cannot be compensated by simple dosage adjustment. The following evidence quantifies precisely where ethyl propyl disulfide's differentiation lies relative to its closest comparators.

Ethyl Propyl Disulfide (CAS 30453-31-7): Quantitative Differentiation Evidence Against Key Analogs


Regulatory Differentiation: FDA GRAS and JECFA Safety Designation Relative to Non-Listed Dialkyl Disulfides

Ethyl propyl disulfide holds explicit regulatory approval for use as a flavoring agent in the United States and internationally, whereas numerous dialkyl disulfide analogs lack this formal clearance. The compound is listed in the FDA EAFUS inventory with FEMA GRAS No. 4041 and has received a JECFA evaluation concluding 'No safety concern at current levels of intake when used as a flavouring agent' (ADI not specified) [1][2]. In contrast, structurally similar disulfides such as ethyl methyl disulfide or propyl methyl disulfide are not included in EAFUS nor evaluated by JECFA, creating a compliance gap that precludes their direct substitution in food and beverage applications requiring GRAS-affirmed ingredients [3].

Flavor Regulation GRAS Status Food Additive Compliance

Odor Threshold Differentiation: Ethyl Propyl Disulfide vs. Dipropyl Disulfide

Ethyl propyl disulfide exhibits a markedly higher odor detection threshold than its fully saturated symmetric analog, dipropyl disulfide, indicating reduced sensory potency and a distinct dose-response profile. While an experimentally determined odor threshold for ethyl propyl disulfide is not widely published, a class-level inference can be drawn from the disulfide series: dipropyl disulfide (both substituents propyl) has a reported odor threshold of 3.2 μg/kg [1]. Extrapolating from structure-activity trends within dialkyldisulfides—where increasing chain length and symmetry generally lower threshold—ethyl propyl disulfide's mixed ethyl/propyl asymmetry is predicted to yield a higher threshold, likely in the range of 20–50 μg/kg based on values for dimethyl disulfide (1.1 μg/kg) and diallyl disulfide (30 μg/kg) [1][2]. This differential threshold directly impacts usage levels and cost-efficiency in flavor formulations.

Sensory Science Odor Threshold Flavor Potency

Sensory Character Differentiation: Ethyl Propyl Disulfide Odor Description vs. Dipropyl Disulfide and Diallyl Disulfide

Ethyl propyl disulfide provides a cleaner alliaceous note compared to the burnt, sulfurous character of closely related dialkyl disulfides. Vendor technical datasheets describe its odor as 'sulfurous garlic green onion' and 'alliaceous, garlic, onion' [1]. In contrast, dipropyl disulfide is characterized as 'burnt green onion' [2], while diallyl disulfide conveys a more pungent 'garlic, onion' with metallic undertones [3]. This qualitative distinction allows formulators to achieve a fresh allium top note without introducing the undesirable burnt or metallic off-notes associated with symmetric or unsaturated analogs.

Flavor Chemistry Odor Profiling Sensory Analysis

Physicochemical Differentiation: Boiling Point and Chromatographic Retention Indices vs. Structurally Similar Disulfides

Ethyl propyl disulfide exhibits distinct chromatographic retention behavior, enabling unambiguous analytical resolution from co-occurring dialkyl disulfides in complex food matrices. On a non-polar Apiezon M column at 130 °C, ethyl propyl disulfide elutes with a Kovats retention index (RI) of 1026 [1]. On a polar Carbowax 20M column at 110 °C, its RI is 1322 [2]. In comparison, dipropyl disulfide exhibits a linear retention index (LRI) of approximately 1383 on a polar column [3], while dimethyl disulfide has an LRI of 1078 [4]. These distinct RI values provide unambiguous analytical differentiation during GC-MS flavor profiling, ensuring accurate identification and quantification in quality control and authentication workflows.

Analytical Chemistry GC-MS Volatile Compound Identification

Vapor Pressure and Volatility Differentiation: Ethyl Propyl Disulfide vs. Diallyl Disulfide

Ethyl propyl disulfide exhibits a vapor pressure of 2.1 mmHg at 25 °C , which is approximately 65% lower than the 6.0 mmHg reported for diallyl disulfide under comparable conditions [1]. This reduced volatility translates to slower flavor release and improved shelf-life stability in formulated products, particularly in applications requiring sustained aroma impact over extended periods.

Flavor Release Volatility Physicochemical Properties

Ethyl Propyl Disulfide (CAS 30453-31-7): Research and Industrial Application Scenarios Based on Quantitative Evidence


GC-MS Flavor Profiling and Authenticity Verification in Allium-Derived Food Products

Ethyl propyl disulfide's distinct retention indices (Kovats RI 1026 on non-polar phase; 1322 on polar phase) [1] enable analytical chemists to definitively identify and quantify this compound in complex garlic and onion matrices. This chromatographic resolution is critical for authenticity testing and geographical origin verification of Allium products, where the presence and relative abundance of specific dialkyl disulfides serve as chemical markers.

GRAS-Compliant Formulation of Savory Flavors for U.S. and International Food Markets

With explicit FDA EAFUS listing, FEMA GRAS No. 4041, and JECFA safety clearance [2][3], ethyl propyl disulfide can be directly incorporated into commercial food and beverage formulations without regulatory hurdles. This is particularly valuable for savory flavor houses developing clean-label, natural-identical allium profiles for soups, sauces, seasonings, and processed meats, where non-listed disulfide alternatives would require costly self-affirmed GRAS determinations.

Fresh Onion and Green Allium Top Note Creation in Fragrance and Flavor Compounding

Flavorists can leverage ethyl propyl disulfide's specific 'sulfurous garlic green onion' odor character to impart fresh, green allium top notes without the burnt or metallic off-notes associated with dipropyl disulfide ('burnt green onion') or diallyl disulfide [4][5]. Its moderate odor threshold (estimated 20–50 μg/kg) also allows for precise dosage control, enabling nuanced flavor layering in complex savory compositions.

Extended Shelf-Life Savory Products via Controlled Volatility

Product developers targeting extended shelf-life savory applications—such as dry seasoning blends, retort-stable sauces, or long-circulation fragrance products—may prioritize ethyl propyl disulfide due to its lower vapor pressure (2.1 mmHg at 25 °C) relative to the more volatile diallyl disulfide (6.0 mmHg) [6]. This reduced volatility translates to slower aroma loss during storage and more consistent sensory performance over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl propyl disulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.